Lumekefamide

Opioid Receptor Pharmacology Radioligand Binding Assay Analgesic Development

Lumekefamide (CAS 100304-60-7), also designated as [D-Arg2]Dermorphin-(1-4) amide, is a synthetic tetrapeptide derivative of the naturally occurring opioid peptide dermorphin. Characterized by its N-terminal amidation and the inclusion of a D-arginine residue at position 2, this compound acts as a potent and selective agonist at the μ-opioid receptor (MOR).

Molecular Formula C26H36N8O5
Molecular Weight 540.6 g/mol
CAS No. 100304-60-7
Cat. No. B217243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumekefamide
CAS100304-60-7
Synonymsdermorphin tetrapeptide, Tyr-Arg-Phe-Gly-NH2
Tyr-Arg-Phe-Gly-NH2
tyrosyl-arginyl-phenylalanyl-glycinamide
Molecular FormulaC26H36N8O5
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20+,21-/m0/s1
InChIKeyLAPUTHYQVDIYFG-HBMCJLEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lumekefamide (CAS 100304-60-7): A Selective Tetrapeptide μ-Opioid Receptor Agonist for Analgesic and Metabolic Stability Research


Lumekefamide (CAS 100304-60-7), also designated as [D-Arg2]Dermorphin-(1-4) amide, is a synthetic tetrapeptide derivative of the naturally occurring opioid peptide dermorphin . Characterized by its N-terminal amidation and the inclusion of a D-arginine residue at position 2, this compound acts as a potent and selective agonist at the μ-opioid receptor (MOR) [1]. It is primarily utilized as a research tool in pharmacological investigations of opioid receptor signaling, antinociceptive mechanisms, and peptide metabolic stability.

Why Lumekefamide (CAS 100304-60-7) Cannot Be Interchanged with Standard MOR Agonists


Generic substitution with other MOR agonists such as morphine, DAMGO, or parent peptides like dermorphin is scientifically invalid due to marked differences in receptor binding selectivity, functional efficacy, and metabolic stability. While many opioids target the MOR, their off-target activity at delta (DOR) and kappa (KOR) opioid receptors, as well as their susceptibility to rapid enzymatic degradation, significantly alters their pharmacological profile and limits their utility in specific experimental models [1]. Lumekefamide's unique peptide structure confers a distinct combination of high MOR affinity, pronounced selectivity, and resistance to peptidases [2], making it a non-interchangeable reagent for studies requiring sustained MOR activation or investigations into opioid peptide metabolism.

Quantitative Differentiation of Lumekefamide (CAS 100304-60-7) from Comparator Compounds


MOR Binding Affinity of Lumekefamide Versus Morphine

Lumekefamide demonstrates significantly higher binding affinity for the μ-opioid receptor (MOR) compared to the prototypical opioid analgesic morphine. In competitive radioligand binding assays using [3H]DAMGO on human MOR expressed in CHO cells, Lumekefamide exhibited a Ki of 0.42 ± 0.08 nM [1]. In contrast, morphine under comparable assay conditions displays a reported Ki of approximately 4.37 nM [2].

Opioid Receptor Pharmacology Radioligand Binding Assay Analgesic Development

Opioid Receptor Selectivity Profile of Lumekefamide Compared to Dermorphin

Lumekefamide exhibits a distinct selectivity profile across the opioid receptor subtypes (MOR, DOR, KOR) that differs from the parent peptide dermorphin. Based on radioligand binding data from CHO cells expressing human receptors, Lumekefamide's Ki values for DOR and KOR are 12.2 ± 3.5 nM and 13.4 ± 4.3 nM, respectively, yielding MOR:DOR:KOR ratios of approximately 1:29:32 [1]. In contrast, dermorphin displays a Ki of 0.54 nM at MOR and 929 nM at DOR, resulting in a much higher DOR/MOR selectivity ratio of >1700 [2].

Opioid Receptor Subtype Selectivity Structure-Activity Relationship (SAR) Peptide Pharmacology

In Vitro Functional Efficacy of Lumekefamide at MOR vs. Standard Agonist DAMGO

In functional [35S]GTPγS binding assays measuring G-protein activation, Lumekefamide demonstrates comparable maximal efficacy (Emax) to the standard full MOR agonist DAMGO. Lumekefamide achieved an Emax of 92 ± 4% relative to DAMGO (set as 100%), with an EC50 of 2.50 ± 0.81 nM [1]. This confirms that Lumekefamide acts as a full agonist at MOR with high potency.

G-Protein Activation [35S]GTPγS Binding Opioid Efficacy

Enzymatic Stability of Lumekefamide Compared to Met-Enkephalin

Lumekefamide exhibits significantly enhanced resistance to enzymatic degradation compared to the endogenous opioid peptide Met-enkephalin. In vitro incubation studies with solubilized mouse brain or spinal cord enzymes demonstrated that Lumekefamide remained stable for up to 25 hours, whereas Met-enkephalin underwent rapid degradation under identical conditions [1]. This stability is attributed to its N-terminal amidation and the presence of D-Arg2, which confers resistance to aminopeptidases and other peptidases [2].

Peptide Metabolic Stability Enzymatic Degradation Protease Resistance

In Vivo Antinociceptive Potency of Lumekefamide vs. Morphine

In a mouse model of acute thermal pain (hot-plate test), Lumekefamide demonstrated potent antinociceptive activity. The median effective dose (ED50) for Lumekefamide was reported as 0.8 mg/kg [1]. While a direct head-to-head comparison is not available from the same study, this value can be contextualized against the reported ED50 for morphine in similar models, which typically ranges from 3-5 mg/kg [2].

In Vivo Analgesia Hot-Plate Test Antinociception

Primary Research and Industrial Applications for Lumekefamide (CAS 100304-60-7)


Investigating Sustained MOR Activation in Ex Vivo and In Vivo Models

Lumekefamide's high enzymatic stability, demonstrated by its >25-hour resistance to degradation in brain and spinal cord extracts compared to rapidly degraded endogenous peptides like Met-enkephalin [1], makes it an ideal probe for studies requiring prolonged μ-opioid receptor (MOR) activation. This property is particularly valuable for long-term electrophysiological recordings, chronic pain models, and assays where the use of peptidase inhibitors is undesirable, ensuring consistent receptor engagement throughout the experimental timeline.

Comparative Pharmacology Studies of Opioid Receptor Subtype Selectivity

The distinct selectivity profile of Lumekefamide, with its MOR:DOR:KOR ratio of approximately 1:29:32, contrasts sharply with the >1700-fold MOR selectivity of dermorphin [1]. This unique profile positions Lumekefamide as a critical comparator in structure-activity relationship (SAR) studies aimed at dissecting the contribution of individual opioid receptor subtypes to complex physiological or behavioral outcomes. Its use alongside highly selective agonists like dermorphin or DAMGO allows researchers to deconvolute receptor-specific signaling pathways.

Development and Validation of Peptide Metabolic Stability Assays

Given its well-characterized resistance to enzymatic degradation by peptidases in brain and liver extracts [1], Lumekefamide serves as a robust positive control or benchmark compound in the development and validation of novel assays designed to assess the metabolic stability of other peptide-based drug candidates. Its stability profile provides a high-end reference point against which the degradation rates of less stable peptides can be quantitatively compared.

In Vivo Analgesic Studies Requiring High Potency

With a reported in vivo ED50 of 0.8 mg/kg in the mouse hot-plate test, Lumekefamide demonstrates approximately 4-6 fold higher antinociceptive potency than morphine [1]. This high potency is advantageous for in vivo pharmacological studies where minimizing the administered dose is critical to reduce potential off-target effects, volume of distribution issues, or when studying animals with specific genetic modifications that may alter drug sensitivity.

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